molecular formula C24H28N2O3 B11136657 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11136657
M. Wt: 392.5 g/mol
InChI Key: MRIFNNLWXUJCQC-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound with a molecular formula of C₂₄H₂₈N₂O₃ and a molecular weight of 392.5 g/mol . Its structure integrates three key moieties:

  • A tetrahydropyran ring substituted with a 4-methoxyphenyl group.
  • A 5-methylindole unit linked via an acetamide bridge.
  • A methylene spacer connecting the tetrahydropyran and acetamide groups.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(5-methylindol-1-yl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-18-3-8-22-19(15-18)9-12-26(22)16-23(27)25-17-24(10-13-29-14-11-24)20-4-6-21(28-2)7-5-20/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27)

InChI Key

MRIFNNLWXUJCQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 5-methyl-1H-indole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Chemistry

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide serves as a versatile building block in organic synthesis. Its structural components allow for the creation of more complex molecules, facilitating the development of new materials and chemical processes.

Biology

Research has indicated that this compound may exhibit various biological activities, including:

  • Antibacterial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored in the context of:

  • Cancer Treatment : Its interaction with specific molecular targets could lead to the development of novel anticancer therapies.
  • Pain Management : The compound's ability to modulate pain pathways presents possibilities for analgesic applications.

Industry

In industrial applications, this compound can be utilized in:

  • Material Science : Its unique structure may contribute to the development of advanced materials with specific properties.
  • Chemical Processes : It can serve as an intermediate in various chemical reactions, enhancing efficiency and yield.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the methoxyphenyl group plays a crucial role in enhancing antibacterial efficacy.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory potential revealed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the core tetrahydropyran-methoxyphenyl-acetamide framework but differ in substituents on the indole ring or peripheral functional groups. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Indole Substituent Key Structural Differences Potential Applications
Target Compound
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide
C₂₄H₂₈N₂O₃ 392.5 5-methyl Reference structure Enzyme/receptor modulation
Chloroindole Analog
2-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
C₂₃H₂₅ClN₂O₃ 420.9 4-chloro Chlorine substitution enhances electrophilicity; potential for nucleophilic displacement reactions Building block in synthetic chemistry
4-Methylindole Isomer
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide
C₂₄H₂₈N₂O₃* 392.5 (reported as 412.9†) 4-methyl Positional isomerism may alter binding affinity to biological targets Structural studies for SAR analysis
Bromoindole Derivative
2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
C₂₃H₂₅BrN₂O₃ 457.4 5-bromo Bromine increases steric bulk and polarizability; potential for halogen bonding Probe for biological pathway studies
Simplified Analog
N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide
C₁₇H₁₆N₂O₂ 280.3 None (indole-3-yl) Lacks tetrahydropyran and methylene spacer; reduced complexity Baseline for pharmacological activity comparisons

*Discrepancy in reported molecular weight for the 4-methylindole isomer suggests possible data entry errors or additional unlisted substituents .

Key Findings:

Substituent Effects on Reactivity: Chloro and bromo substituents enhance electrophilicity, enabling nucleophilic substitution for further derivatization . Methyl groups (5- vs.

Biological Implications :

  • The tetrahydropyran-methoxyphenyl core may improve metabolic stability compared to simpler analogs (e.g., ’s compound), as bulkier structures resist enzymatic degradation .
  • Halogenated derivatives (Cl, Br) could exhibit enhanced bioavailability due to increased lipophilicity .

Synthetic Utility :

  • Chloro and bromo analogs serve as intermediates for synthesizing radiolabeled or fluorescent probes .
  • The 4-methylindole isomer provides insights into structure-activity relationships (SAR) for optimizing target engagement .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO4C_{21}H_{25}NO_4, with a molecular weight of approximately 355.4275 g/mol. The compound features a complex structure that includes a tetrahydropyran moiety and an indole derivative, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC21H25NO4
Molecular Weight355.4275 g/mol
CAS NumberNot specified

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its structural components may enhance its ability to penetrate bacterial membranes, thus disrupting cellular functions.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, possibly via the activation of caspases or through mitochondrial pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of the compound against common pathogens. Results indicated that specific substitutions on the phenyl ring significantly enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies : In a study involving various cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast and colon cancer models .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced TNF-alpha production
AnticancerInduced apoptosis in cancer cell lines

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